![molecular formula C14H12FN3O3S B4427979 N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4427979.png)
N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Overview
Description
N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as FBDS, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a sulfonamide derivative and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and β-lactamase. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been reported to exhibit antioxidant activity and regulate glucose metabolism.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. The compound is also relatively inexpensive and can be easily modified to improve its properties. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has significant potential for future research. One of the possible future directions is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound and its effects on different biological systems. Additionally, the development of novel synthesis methods and modifications of the compound could lead to the development of more potent and selective derivatives of this compound.
Scientific Research Applications
N-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3S/c15-10-3-1-9(2-4-10)8-16-22(20,21)11-5-6-12-13(7-11)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORERKBIRNMNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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